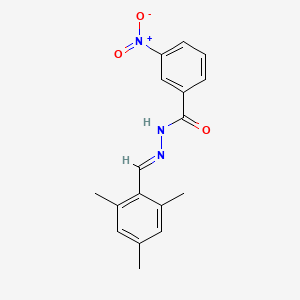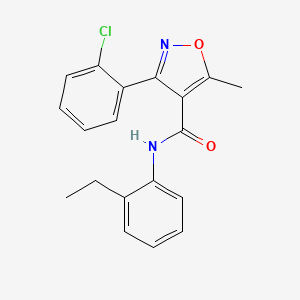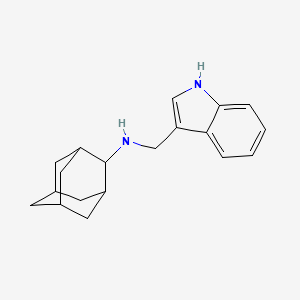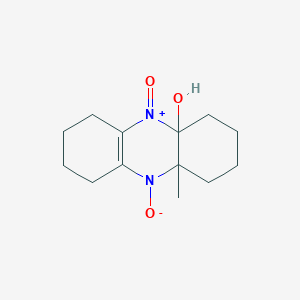![molecular formula C14H15N5O2S B5524758 1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)
1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. It is commonly referred to as MRS2578 and has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis and study of mixed ligand-metal complexes involving 1,3,7-trimethylxanthine and other ligands like SCN and OCN ions, leading to compounds with potential for further chemical and physical characterization. These complexes have been characterized using techniques such as UV-Visible and infrared spectroscopy, elemental analyses, magnetic susceptibility, and conductivity measurements, suggesting coordination through nitrogen and sulfur or oxygen atoms in the ligands (S. A. Shaker, 2011).
Biological Activity
Studies on substituted pyridines and purines containing 2,4-thiazolidinedione have shown their effect on triglyceride accumulation in cells and hypoglycemic and hypolipidemic activity in animal models, indicating potential for further pharmacological exploration (Bok Young Kim et al., 2004).
Interaction Studies
Research into the topology of interaction patterns in pharmaceutically relevant polymorphs of methylxanthines, including 1,3,7-trimethylxanthine, highlights the multifaceted therapeutic potential of these compounds. Experimental and computational studies have provided insights into the ability of these molecules to form intra- and intermolecular interactions, crucial for understanding their pharmacological effects (J. Latosińska et al., 2014).
Antioxidant Activity
The synthesis of pyrimido [4,5-d] pyrimidine derivatives has been explored for their potential as antioxidant agents, highlighting the versatility of purine-derived compounds in contributing to bioactive research. Optimization of reaction conditions has led to derivatives with promising antioxidant activities, demonstrating the chemical adaptability and potential health-related applications of these compounds (A. Cahyana et al., 2020).
Propriétés
IUPAC Name |
1,3,7-trimethyl-8-(pyridin-2-ylmethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-17-10-11(18(2)14(21)19(3)12(10)20)16-13(17)22-8-9-6-4-5-7-15-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKPSLOIJJNDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC3=CC=CC=N3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)

![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)

![2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)
![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)
![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)
![methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate](/img/structure/B5524719.png)

![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)
![3-[(4-hydroxy-2-methylpyrimidin-5-yl)carbonyl]-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5524735.png)
![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

![2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B5524773.png)